molecular formula C5H9N2O4P B7853636 (Z)-1-diazonio-1-dimethoxyphosphorylprop-1-en-2-olate

(Z)-1-diazonio-1-dimethoxyphosphorylprop-1-en-2-olate

Cat. No.: B7853636
M. Wt: 192.11 g/mol
InChI Key: SQHSJJGGWYIFCD-UHFFFAOYSA-N
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Description

Dimethyl (1-diazo-2-oxopropyl)phosphonate, also known as the Ohira-Bestmann reagent, is a versatile chemical compound widely used in organic synthesis. It is particularly known for its role in the Seyferth-Gilbert homologation reaction, where it facilitates the conversion of aldehydes into terminal alkynes. This compound is characterized by its high reactivity and ability to participate in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl (1-diazo-2-oxopropyl)phosphonate can be synthesized through the reaction of dimethyl phosphite with diazomethane. The reaction typically occurs under mild conditions and involves the formation of a diazo intermediate, which is subsequently converted into the desired product.

Industrial Production Methods: In industrial settings, the synthesis of dimethyl (1-diazo-2-oxopropyl)phosphonate often involves the use of safer and more scalable approaches. One such method includes the in situ generation of the Ohira-Bestmann reagent using a stable sulfonyl azide and potassium carbonate as the base. This method is advantageous due to its compatibility with a wide variety of functional groups and its ability to produce high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: Dimethyl (1-diazo-2-oxopropyl)phosphonate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various phosphonate derivatives.

    Reduction: It can be reduced to yield phosphine oxides.

    Substitution: It participates in nucleophilic substitution reactions, where the diazo group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed under mild conditions.

Major Products: The major products formed from these reactions include various phosphonate esters, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl (1-diazo-2-oxopropyl)phosphonate has extensive applications in scientific research across various domains:

Mechanism of Action

The mechanism of action of dimethyl (1-diazo-2-oxopropyl)phosphonate involves its role as a nucleophile. It selectively targets electrophilic sites on other molecules, facilitating various chemical transformations. The compound’s high reactivity is attributed to the presence of the diazo group, which can undergo decomposition to form reactive intermediates that participate in subsequent reactions .

Comparison with Similar Compounds

Dimethyl (1-diazo-2-oxopropyl)phosphonate is unique compared to other similar compounds due to its high reactivity and versatility in organic synthesis. Similar compounds include:

    Dimethyl (diazomethyl)phosphonate: Known for its use in the Seyferth-Gilbert homologation reaction.

    Dimethyl (1-diazo-2-oxobutyl)phosphonate: Used in similar synthetic applications but with different reactivity profiles.

    Dimethyl (1-diazo-2-oxopentyl)phosphonate: Another homolog with distinct chemical properties.

The uniqueness of dimethyl (1-diazo-2-oxopropyl)phosphonate lies in its ability to participate in a wide range of chemical reactions under mild conditions, making it a valuable reagent in both academic and industrial research .

Properties

IUPAC Name

(Z)-1-diazonio-1-dimethoxyphosphorylprop-1-en-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N2O4P/c1-4(8)5(7-6)12(9,10-2)11-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHSJJGGWYIFCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C([N+]#N)P(=O)(OC)OC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\[N+]#N)/P(=O)(OC)OC)/[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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